REACTION_CXSMILES
|
Cl.[CH2:2]([NH:5][CH2:6][CH:7]=[CH2:8])[CH:3]=[CH2:4].[C:9](OC(=O)C)(=[O:11])[CH3:10].O>N1C=CC=CC=1>[C:9]([N:5]([CH2:6][CH:7]=[CH2:8])[CH2:2][CH:3]=[CH2:4])(=[O:11])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C=C)NCC=C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with 0.01 N aqueous HCl solution, 1% aqueous sodium bicarbonate solution and finally with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(CC=C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |